molecular formula C15H19N3O6S B12763750 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C CAS No. 129784-04-9

10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C

Cat. No.: B12763750
CAS No.: 129784-04-9
M. Wt: 369.4 g/mol
InChI Key: TYMWWHDEQWCNHF-WNLIEFGISA-N
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Description

10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound is characterized by the removal of the carbamate group at the C10 position and the addition of a methanesulfonyl group. It exhibits potent cytotoxicity and has been studied for its unique mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C involves several steps The starting material, mitomycin C, undergoes a decarbamoylation reaction to remove the carbamate group at the C10 positionThe reaction conditions typically involve the use of strong acids or bases and specific solvents to facilitate the transformations . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C involves DNA alkylation and cross-linking. This compound forms DNA adducts, leading to DNA damage and subsequent cell death. It activates a p53-independent cell death pathway, making it effective against cancer cells with p53 mutations. The molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

10-O-Decarbamoyl-10-O-methanesulfonylmitomycin C is unique compared to other mitomycin derivatives due to its specific structural modifications. Similar compounds include:

Properties

CAS No.

129784-04-9

Molecular Formula

C15H19N3O6S

Molecular Weight

369.4 g/mol

IUPAC Name

[(4S,6S,7R,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl methanesulfonate

InChI

InChI=1S/C15H19N3O6S/c1-6-10(16)13(20)9-7(5-24-25(3,21)22)15(23-2)14-8(17-14)4-18(15)11(9)12(6)19/h7-8,14,17H,4-5,16H2,1-3H3/t7-,8-,14-,15+/m0/s1

InChI Key

TYMWWHDEQWCNHF-WNLIEFGISA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COS(=O)(=O)C)OC)N4)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COS(=O)(=O)C)OC)N4)N

Origin of Product

United States

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